Cas no 55183-48-7 (1,3-dichloropropan-2-yl chloroformate)

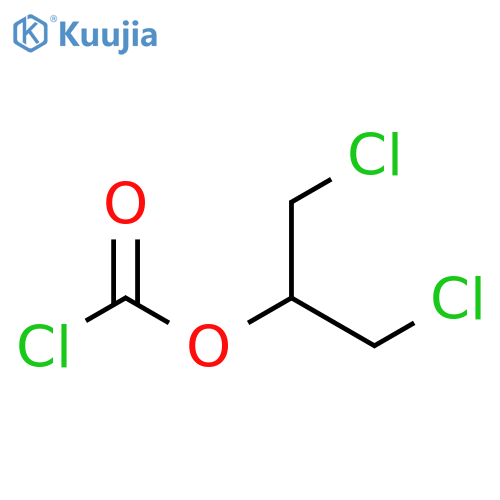

55183-48-7 structure

商品名:1,3-dichloropropan-2-yl chloroformate

CAS番号:55183-48-7

MF:C4H5Cl3O2

メガワット:191.4402987957

CID:4654931

1,3-dichloropropan-2-yl chloroformate 化学的及び物理的性質

名前と識別子

-

- 1,3-dichloropropan-2-yl chloroformate

-

- インチ: 1S/C4H5Cl3O2/c5-1-3(2-6)9-4(7)8/h3H,1-2H2

- InChIKey: WPRAJCBWNFZEAS-UHFFFAOYSA-N

- ほほえんだ: C(Cl)(OC(CCl)CCl)=O

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 225.8±20.0 °C at 760 mmHg

- フラッシュポイント: 98.1±20.8 °C

- じょうきあつ: 0.1±0.4 mmHg at 25°C

1,3-dichloropropan-2-yl chloroformate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1,3-dichloropropan-2-yl chloroformate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-65949-5.0g |

1,3-dichloropropan-2-yl chloroformate |

55183-48-7 | 95% | 5.0g |

$908.0 | 2023-02-13 | |

| Enamine | EN300-65949-1.0g |

1,3-dichloropropan-2-yl chloroformate |

55183-48-7 | 95% | 1.0g |

$314.0 | 2023-02-13 | |

| A2B Chem LLC | AV58635-10g |

1,3-dichloropropan-2-yl chloroformate |

55183-48-7 | 95% | 10g |

$1452.00 | 2024-04-19 | |

| 1PlusChem | 1P01AA8B-50mg |

1,3-dichloropropan-2-yl chloroformate |

55183-48-7 | 95% | 50mg |

$94.00 | 2025-03-19 | |

| A2B Chem LLC | AV58635-1g |

1,3-dichloropropan-2-yl chloroformate |

55183-48-7 | 95% | 1g |

$366.00 | 2024-04-19 | |

| A2B Chem LLC | AV58635-50mg |

1,3-dichloropropan-2-yl chloroformate |

55183-48-7 | 95% | 50mg |

$91.00 | 2024-04-19 | |

| Aaron | AR01AAGN-50mg |

1,3-dichloropropan-2-yl chloroformate |

55183-48-7 | 95% | 50mg |

$98.00 | 2025-02-09 | |

| 1PlusChem | 1P01AA8B-250mg |

1,3-dichloropropan-2-yl chloroformate |

55183-48-7 | 95% | 250mg |

$164.00 | 2025-03-19 | |

| TRC | B428610-25mg |

1,3-dichloropropan-2-yl chloroformate |

55183-48-7 | 25mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B428610-50mg |

1,3-dichloropropan-2-yl chloroformate |

55183-48-7 | 50mg |

$ 70.00 | 2022-06-07 |

1,3-dichloropropan-2-yl chloroformate 関連文献

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

55183-48-7 (1,3-dichloropropan-2-yl chloroformate) 関連製品

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量